molecular formula C9H7ClN2S B3301804 3-(5-Chlorothiazol-2-yl)aniline CAS No. 912818-27-0

3-(5-Chlorothiazol-2-yl)aniline

Cat. No.: B3301804
CAS No.: 912818-27-0
M. Wt: 210.68 g/mol
InChI Key: BVTMTOUQSXACRE-UHFFFAOYSA-N
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Description

3-(5-Chlorothiazol-2-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the 3-position with a 5-chlorothiazol-2-yl group. The thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom at the 5-position of the thiazole enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions and biological interactions.

Properties

IUPAC Name

3-(5-chloro-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-8-5-12-9(13-8)6-2-1-3-7(11)4-6/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTMTOUQSXACRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiazol-2-yl)aniline typically involves the reaction of 5-chlorothiazole-2-carbaldehyde with aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of temperature and pressure to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(5-Chlorothiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Electronic Effects

  • Thiazole vs. Oxazole : The sulfur atom in thiazole (this compound) confers stronger electron-withdrawing effects compared to oxygen in benzoxazole analogs (e.g., 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline). This difference impacts charge distribution, reactivity in nucleophilic substitutions, and binding affinity in biological targets .
  • Triazole/Tetrazole Systems : The triazole (C₈H₇ClN₄) and tetrazole (C₇H₆ClN₅) analogs exhibit higher nitrogen content, enabling hydrogen bonding and coordination with metal ions. Such properties are critical in medicinal chemistry (e.g., kinase inhibitors) .

Steric and Lipophilic Considerations

  • Substituent Effects : Alkyl groups (e.g., methyl in C₁₄H₁₁ClN₂O or isopropyl in C₁₆H₁₄ClN₂O) increase lipophilicity, enhancing membrane permeability. In contrast, the chloro-thiazole system (C₉H₆ClN₂S) balances polarity and steric bulk for optimized bioavailability .
  • Benzoxazole Fusion : Benzoxazole-containing analogs (e.g., C₁₄H₁₁ClN₂O) feature fused aromatic systems, improving UV absorption—a trait exploited in dye chemistry (e.g., azo dyes in ) .

Biological Activity

3-(5-Chlorothiazol-2-yl)aniline is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring both an aniline and a thiazole moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C9H7ClN2S
  • CAS Number : 912818-27-0

The compound is synthesized through the reaction of 5-chlorothiazole-2-carbaldehyde with aniline, typically under basic conditions using solvents like ethanol. This synthesis can be scaled for industrial applications, emphasizing the compound's relevance in both research and commercial sectors .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In a comparative study, derivatives of thiazole compounds demonstrated effectiveness against gram-positive bacteria and mycobacteria. For instance, compounds with similar structures showed promising results against Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 μg/mL
Other derivativesMycobacterium smegmatis100 μg/mL

The presence of chlorine in the thiazole ring is known to enhance antibacterial activity, suggesting that modifications to the molecular structure can further optimize efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways involved in tumor growth.

Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Blocking enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors that modulate growth signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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